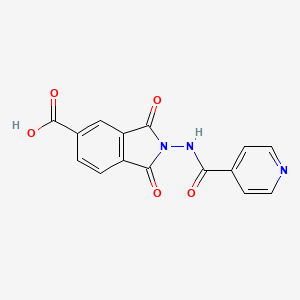![molecular formula C14H13N5O2 B5638023 3-(tetrahydrofuran-3-yl)-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5638023.png)
3-(tetrahydrofuran-3-yl)-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds bearing resemblance to the molecule often involves multi-step chemical reactions. For instance, compounds with 1,3,4-oxadiazoles and 1,2,4-triazole rings are synthesized using techniques like nucleophilic addition and cyclization reactions. Such synthetic routes are crucial for constructing the molecule's core structure and introducing various functional groups (Nikoo et al., 2012).
Molecular Structure Analysis
Detailed molecular structure analysis is typically conducted using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These techniques allow for the determination of molecular geometry, functional groups, and electronic structure, which are essential for understanding the compound's reactivity and properties (Ustabaş et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such molecules is influenced by the presence of multiple heterocyclic rings. For example, oxadiazoles and triazoles can undergo various chemical transformations, including acylation, nitration, and formation of Schiff bases. These reactions expand the functional versatility of the core structure, allowing for further derivatization and exploration of biological activity (Stepanov et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The incorporation of different heterocyclic rings affects the compound's overall polarity, hydrogen bonding capacity, and thermal stability. These characteristics are crucial for determining the compound's applicability in various fields (Yu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, photochemical stability, and electrochemical behavior, are critical for understanding the molecule's potential applications. Studies often focus on the compound's behavior in organic synthesis, potential as a ligand in metal complexes, and utility in materials science. The ability to undergo specific reactions under controlled conditions can be pivotal for the development of new pharmaceuticals, agrochemicals, and materials (Bumagin et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(oxolan-3-yl)-5-[4-(1,2,4-triazol-4-yl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-3-12(19-8-15-16-9-19)4-2-10(1)14-17-13(18-21-14)11-5-6-20-7-11/h1-4,8-9,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEURJINHFIAYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC=C(C=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tetrahydrofuran-3-yl)-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5637948.png)
![4-methoxy-2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5637954.png)
![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-indazole-3-carboxamide](/img/structure/B5637979.png)
![3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5637982.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5637987.png)
![(3R*,4S*)-1-[(4-methyl-2-thienyl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5638002.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5638003.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(2-methylphenyl)propanoyl]-4-piperidinol](/img/structure/B5638015.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5638026.png)

![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methylacetamide](/img/structure/B5638048.png)

![2-(3-hydroxyphenyl)-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5638060.png)
